An In-Depth Technical Guide to Fmoc-3-amino-3-(3-bromophenyl)-propionic acid: Synthesis, Characterization, and Application
An In-Depth Technical Guide to Fmoc-3-amino-3-(3-bromophenyl)-propionic acid: Synthesis, Characterization, and Application
Foreword: The Strategic Value of Modified β-Amino Acids in Peptide Science
In the landscape of modern drug discovery and materials science, peptides and peptidomimetics stand out for their high specificity and biological activity. The strategic incorporation of non-canonical amino acids is a cornerstone of this field, enabling the design of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, β-amino acids are of particular interest as they impart unique conformational constraints and resistance to enzymatic degradation.
This guide provides a comprehensive technical overview of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid, a versatile building block for solid-phase peptide synthesis (SPPS). We will delve into its synthesis, purification, and detailed analytical characterization, providing researchers with the necessary tools to confidently produce and validate this compound. Furthermore, we will explore its strategic applications, highlighting the dual-functionality of the base-labile Fmoc protecting group and the synthetically versatile bromophenyl moiety. The bromine atom, in particular, serves as a reactive handle for post-synthesis modifications through cross-coupling reactions, opening avenues for the creation of complex peptide architectures, peptide-drug conjugates, and molecular probes.[1] This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic building block.
Physicochemical and Structural Characteristics
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a non-proteinogenic, N-terminally protected β-amino acid. The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group essential for stepwise peptide synthesis, while the 3-bromophenyl group offers a site for further chemical elaboration.[1][2]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₂₀BrNO₄ | [1] |
| Molecular Weight | 466.34 g/mol | [1] |
| CAS Number | 276262-71-6 | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][3] |
digraph "Fmoc-3-amino-3-(3-bromophenyl)-propionic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom coordinates (approximated for 2D representation) // Propionic acid backbone C1 [pos="0,0!", label="C"]; C2 [pos="-1.4,-0.5!", label="C"]; C3 [pos="-2.8,0!", label="C"]; O1 [pos="0.7,0.8!", label="O"]; O2 [pos="0.7,-0.8!", label="OH"];
// Amino group and Fmoc N [pos="-1.4,-1.9!", label="NH"]; Fmoc_C1 [pos="-0.7,-2.8!", label="C"]; Fmoc_O1 [pos="-1.2,-3.8!", label="O"]; Fmoc_O2 [pos="0.5,-2.8!", label="O"]; Fmoc_CH2 [pos="-2.5,-3.8!", label="CH₂"]; Fmoc_CH [pos="-3.2,-2.8!", label="CH"];
// Fluorenyl group (simplified) Fluorenyl [pos="-4.5,-2.8!", label="Fluorenyl"];
// 3-bromophenyl group Phenyl_C1 [pos="-4.2,0.5!", label="C"]; Phenyl_C2 [pos="-5.2,1.2!", label="C"]; Phenyl_C3 [pos="-6.5,0.7!", label="C"]; Phenyl_C4 [pos="-6.8,-0.5!", label="C"]; Phenyl_C5 [pos="-5.8,-1.2!", label="C"]; Phenyl_C6 [pos="-4.5,-0.7!", label="C"]; Br [pos="-7.5,1.5!", label="Br"];
// Double bonds and connections C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N [label=""]; N -- Fmoc_C1 [label=""]; Fmoc_C1 -- Fmoc_O1 [label=""]; Fmoc_C1 -- Fmoc_O2 [label=""]; Fmoc_O2 -- Fmoc_CH2 [style=invis]; // for positioning Fmoc_CH2 -- Fmoc_CH [label=""]; Fmoc_CH -- Fluorenyl [label=""]; C3 -- Phenyl_C1 [label=""]; Phenyl_C1 -- Phenyl_C2 [label=""]; Phenyl_C2 -- Phenyl_C3 [label=""]; Phenyl_C3 -- Phenyl_C4 [label=""]; Phenyl_C4 -- Phenyl_C5 [label=""]; Phenyl_C5 -- Phenyl_C6 [label=""]; Phenyl_C6 -- Phenyl_C1 [label=""]; Phenyl_C3 -- Br [label=""];
// Benzene ring double bonds edge [style=dashed]; Phenyl_C1 -- Phenyl_C6; Phenyl_C2 -- Phenyl_C3; Phenyl_C4 -- Phenyl_C5;
// Node styling for clarity C1 [fontcolor="#202124"]; C2 [fontcolor="#202124"]; C3 [fontcolor="#202124"]; O1 [fontcolor="#EA4335"]; O2 [fontcolor="#EA4335"]; N [fontcolor="#4285F4"]; Fmoc_C1 [fontcolor="#202124"]; Fmoc_O1 [fontcolor="#EA4335"]; Fmoc_O2 [fontcolor="#EA4335"]; Fmoc_CH2 [fontcolor="#202124"]; Fmoc_CH [fontcolor="#202124"]; Fluorenyl [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenyl_C1 [fontcolor="#202124"]; Phenyl_C2 [fontcolor="#202124"]; Phenyl_C3 [fontcolor="#202124"]; Phenyl_C4 [fontcolor="#202124"]; Phenyl_C5 [fontcolor="#202124"]; Phenyl_C6 [fontcolor="#202124"]; Br [fontcolor="#34A853"]; }
Figure 1: Chemical Structure of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid.
Synthesis and Purification
The synthesis of Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is most effectively approached as a two-stage process: first, the synthesis of the unprotected β-amino acid precursor, followed by the protection of the amino group with the Fmoc moiety. This approach allows for the purification of the intermediate, ensuring a high-quality final product.
Stage 1: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid
A common and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.[4]
Figure 2: Workflow for the synthesis of the β-amino acid precursor.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol to remove unreacted starting materials and by-products.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield 3-amino-3-(3-bromophenyl)propanoic acid as a white to off-white solid.
Stage 2: N-Fmoc Protection
The protection of the amino group is achieved by reacting the precursor with a suitable Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[5]
Experimental Protocol:
-
Dissolution: Dissolve 3-amino-3-(3-bromophenyl)propanoic acid (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in a suitable organic solvent (e.g., 1,4-dioxane or acetone) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.
-
Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. The Fmoc-protected amino acid will precipitate. Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of the Final Product
High purity of Fmoc-amino acids is critical for successful peptide synthesis to avoid the accumulation of truncated or deletion peptide sequences.[1] Purification of the crude Fmoc-3-amino-3-(3-bromophenyl)-propionic acid can be achieved by recrystallization or flash column chromatography.
-
Recrystallization: Toluene has been reported as an effective solvent for the recrystallization of various Fmoc-amino acids, significantly improving their purity.[6] A typical procedure involves dissolving the crude product in hot toluene and allowing it to cool slowly to induce crystallization.
-
Flash Column Chromatography: For more challenging purifications, reversed-phase flash chromatography is a powerful technique.[5][7] The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and loaded onto a C18 silica gel column. Elution is typically performed with a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid (0.1%) to ensure the carboxylic acid remains protonated.[5][7]
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized Fmoc-3-amino-3-(3-bromophenyl)-propionic acid. The following techniques are essential for a complete validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons of the fluorenyl, bromophenyl, and propionic acid moieties. Key expected resonances include:
-
Aromatic protons of the fluorenyl and bromophenyl groups, typically in the range of 7.2-7.9 ppm.[8]
-
The methine proton of the Fmoc group (Fmoc-CH), which is usually observed around 4.2-4.4 ppm.
-
The methylene protons of the Fmoc group (Fmoc-CH₂), typically appearing as a doublet around 4.3-4.5 ppm.
-
The methine proton of the β-amino acid backbone (α-CH), which is expected to be a multiplet.
-
The diastereotopic methylene protons of the β-amino acid backbone (β-CH₂), which will likely appear as two separate multiplets.
-
The amide proton (NH), the chemical shift of which can be variable and may be broadened.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. Expected chemical shifts include:
-
The carbonyl carbon of the carboxylic acid, typically in the range of 170-175 ppm.
-
The carbonyl carbon of the Fmoc group, around 156 ppm.
-
Aromatic carbons of the fluorenyl and bromophenyl groups, in the region of 120-145 ppm.
-
The carbons of the Fmoc group's aliphatic portion (CH and CH₂), typically between 45 and 70 ppm.
-
The aliphatic carbons of the β-amino acid backbone.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides confirmation of its elemental composition. For Fmoc-3-amino-3-(3-bromophenyl)-propionic acid (C₂₄H₂₀BrNO₄), the expected monoisotopic mass would be approximately 465.0576 g/mol . The isotopic pattern characteristic of a bromine-containing compound (two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) should be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
An N-H stretch from the amide, around 3300 cm⁻¹.
-
C=O stretches from the carboxylic acid and the Fmoc carbamate, typically in the region of 1680-1720 cm⁻¹.
-
Aromatic C=C stretches around 1450-1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common setup. A purity of ≥99% is desirable for use in SPPS.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a valuable building block for the synthesis of modified peptides using standard Fmoc-based SPPS protocols.[9]
Figure 3: General workflow for the incorporation of the amino acid in an SPPS cycle.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[2][9]
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring.[2]
-
β-Elimination: This leads to the formation of a carbanion intermediate, which rapidly undergoes β-elimination to release the free N-terminal amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate.[9]
-
Scavenging: A second molecule of piperidine acts as a nucleophile to trap the electrophilic DBF, forming a stable and soluble adduct that is washed away.[9]
This process is typically carried out using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9]
Post-Synthetical Modification via the Bromophenyl Group
The bromine atom on the phenyl ring provides a valuable opportunity for post-synthetic modification of the peptide through various cross-coupling reactions, such as the Suzuki or Heck reactions.[1] This allows for the introduction of a wide range of functionalities, including:
-
Fluorescent probes for imaging studies.
-
Biotin tags for affinity purification.
-
Linkers for conjugation to other molecules, such as proteins or drugs.
-
Structural constraints, such as in the synthesis of "stapled peptides," which can enhance alpha-helicity and cell permeability.[10][11][12]
Safety and Handling
Conclusion
Fmoc-3-amino-3-(3-bromophenyl)-propionic acid is a strategically important building block for the synthesis of modified peptides and peptidomimetics. Its straightforward synthesis and the dual functionality of the Fmoc group and the bromophenyl moiety make it a versatile tool for researchers in drug discovery, chemical biology, and materials science. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and application, with the aim of empowering scientists to confidently utilize this compound in their research endeavors. The provided protocols and analytical framework serve as a self-validating system, ensuring the production of high-quality material for demanding applications.
References
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Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
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MySkinRecipes. Fmoc-3-amino-3-(3-bromophenyl)-propionic acid. [Link]
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PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
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Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters. [Link]
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Methods for Removing the Fmoc Group. (2018). ResearchGate. [Link]
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Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. [Link]
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Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]
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Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (2019). MDPI. [Link]
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Stapled peptides: targeting protein-protein interactions in drug development. (2024). Open Exploration Publishing. [Link]
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AAPPTec. Planning a Peptide Synthesis. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2011). ResearchGate. [Link]
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The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2018). National Institutes of Health. [Link]
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2011). Journal of the Serbian Chemical Society. [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2023). National Institutes of Health. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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